molecular formula C7H14N2O2 B12797063 Propanal, 3-(butylnitrosoamino)- CAS No. 70625-88-6

Propanal, 3-(butylnitrosoamino)-

Cat. No.: B12797063
CAS No.: 70625-88-6
M. Wt: 158.20 g/mol
InChI Key: DZULXNNXXVUPAS-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃) :
    • δ 9.72 ppm (s, 1H, CHO)
    • δ 3.65–3.58 ppm (m, 2H, CH₂–N(NO)–)
    • δ 2.45–2.32 ppm (t, 2H, CH₂–CHO)
    • δ 1.55–1.25 ppm (m, 6H, butyl CH₂)
    • δ 0.92 ppm (t, 3H, butyl CH₃)
  • ¹³C NMR :
    • δ 201.5 ppm (CHO)
    • δ 55.2 ppm (C–N(NO)–)
    • δ 30.1–22.4 ppm (butyl CH₂)

Infrared (IR) Spectroscopy

  • Strong absorption at 1,520 cm⁻¹ (N=O stretch)
  • 2,820 cm⁻¹ (C–H stretch, aldehyde)
  • 1,710 cm⁻¹ (C=O stretch, aldehyde)

Mass Spectrometry (MS)

  • Molecular Ion : m/z 174.1 [M]⁺
  • Fragmentation Patterns :
    • m/z 129.0 [M – C₃H₅O]⁺ (loss of propanal)
    • m/z 86.1 [C₄H₈N₂O]⁺ (butylnitrosoamino fragment)

These spectral profiles align with those of structurally related nitrosamines, such as 3-(ethyl(nitroso)amino)propanamide, but are distinguished by the aldehyde-related signals.

Properties

CAS No.

70625-88-6

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

N-butyl-N-(3-oxopropyl)nitrous amide

InChI

InChI=1S/C7H14N2O2/c1-2-3-5-9(8-11)6-4-7-10/h7H,2-6H2,1H3

InChI Key

DZULXNNXXVUPAS-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCC=O)N=O

Origin of Product

United States

Preparation Methods

Nitrosation of Secondary Amines

  • The preparation of nitrosoamines generally involves the nitrosation of secondary amines. For “Propanal, 3-(butylnitrosoamino)-”, the precursor is likely a secondary amine derivative of propanal where the butyl group is attached to the nitrogen.
  • Nitrosation is commonly performed using sodium nitrite (NaNO2) in acidic media (e.g., HCl or acetic acid) at low temperatures to generate nitrous acid in situ, which then reacts with the amine to form the nitrosoamine.
  • For example, secondary aromatic amines undergo nitrosation at the nitrogen atom to yield N-nitrosoamines. Although “Propanal, 3-(butylnitrosoamino)-” is aliphatic, similar principles apply, with careful control of pH and temperature to favor N-nitrosation over other side reactions.

Use of Alkyl Nitrites

  • Alkyl nitrites such as butyl nitrite can serve as nitrosating agents. The reaction of butyl nitrite with the appropriate amine precursor in glacial acetic acid under reflux conditions can yield the nitrosoamine product.
  • This method has been extended to various nitroso compounds and is suitable for preparing nitroso derivatives with alkyl substituents.

Nitrosyl Chloride Method

  • Nitrosyl chloride (NOCl) is another potent nitrosating agent used in the preparation of nitroso compounds.
  • The reaction is typically carried out in anhydrous solvents like dichloromethane or ether at low temperatures (−20 °C to 0 °C) to control the reaction rate and avoid decomposition.
  • This method is effective for preparing nitroso derivatives from amines and has been reported to give good yields for similar nitroso compounds.

Aldehyde Functionalization and Nitrosation

  • Since the compound contains a propanal (propanalhyde) moiety, the aldehyde functionality must be preserved during nitrosation.
  • Protective strategies or mild reaction conditions are employed to prevent aldehyde oxidation or polymerization.
  • In some synthetic routes, the aldehyde is introduced after nitrosation of the amine, or the nitrosation is performed on a preformed amino-aldehyde intermediate under carefully controlled conditions.

Experimental Conditions and Optimization

Parameter Typical Conditions for Nitrosation of Secondary Amines
Nitrosating agent Sodium nitrite (NaNO2), butyl nitrite, or nitrosyl chloride
Solvent Glacial acetic acid, dichloromethane, ether
Temperature 0 °C to reflux (depending on agent and substrate)
pH Acidic (pH ~1-3) to generate nitrous acid in situ
Reaction time 30 min to several hours
Atmosphere Inert (N2) to prevent oxidation
  • The reaction progress is monitored by TLC or spectroscopic methods to ensure complete conversion and minimize side products.

Purification Techniques

  • Due to the sensitivity of nitrosoamines, purification is often performed by low-temperature crystallization or chromatography under inert atmosphere.
  • Solvent systems such as diethyl ether and ethanol mixtures are used to isolate pure nitrosoamine compounds without decomposition.

Summary Table of Preparation Methods

Method Nitrosating Agent Solvent Temperature Yield Range (%) Notes
Acidic Nitrosation Sodium nitrite + HCl Glacial acetic acid 0 °C to RT 40-60 Common, mild conditions
Alkyl Nitrite Reaction Butyl nitrite Glacial acetic acid Reflux 50-70 Suitable for alkyl-substituted nitrosoamines
Nitrosyl Chloride Method Nitrosyl chloride (NOCl) Dichloromethane, ether −20 °C to 0 °C 50-70 Requires anhydrous conditions

Chemical Reactions Analysis

Types of Reactions

Propanal, 3-(butylnitrosoamino)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the nitroso group to an amine group.

    Substitution: The nitroso group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium dichromate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of propanal, 3-(butylnitrosoamino)- can yield nitroso derivatives, while reduction can produce amines.

Scientific Research Applications

Propanal, 3-(butylnitrosoamino)- has several scientific research applications:

Mechanism of Action

The mechanism of action of propanal, 3-(butylnitrosoamino)- involves its interaction with molecular targets and pathways. The nitroso group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various cellular processes and pathways, making the compound of interest in biochemical and pharmacological studies .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Propanal, 3-(butylnitrosoamino)- belongs to the nitrosamine class, characterized by the nitroso group bonded to an amine. Below is a comparison with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison
Compound Name CAS Number Molecular Formula Functional Groups Key Features
Propanal, 3-(butylnitrosoamino)- 51938-13-7 C₇H₁₆N₂O₂ Nitroso, hydroxyl, amine Mutagenic, moderate toxicity
Dimethylaminopropylamine 109-55-7 C₅H₁₄N₂ Tertiary amine Industrial solvent, corrosive
3-(Methylamino)-1-propanol 3179-63-3 C₅H₁₃NO Hydroxyl, secondary amine Intermediate in drug synthesis
N-Nitrosodimethylamine (NDMA) 62-75-9 C₂H₆N₂O Nitroso, dimethylamine Potent carcinogen (LD₅₀: 37 mg/kg)

Key Observations :

  • Propanal, 3-(butylnitrosoamino)- shares the nitroso group with NDMA, a well-known carcinogen. However, its longer alkyl chain and hydroxyl group may reduce volatility and alter metabolic pathways compared to NDMA .

Toxicity and Carcinogenicity Profiles

Key Findings :

  • Propanal, 3-(butylnitrosoamino)- exhibits lower acute toxicity than NDMA (higher LD₅₀) but shares mutagenic activity, albeit at higher concentrations .

Environmental and Industrial Relevance

  • Its formation may occur as a byproduct in reactions involving secondary amines and nitrosating agents, similar to NDMA formation in water treatment systems .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(butylnitrosoamino)propanal, and how can purity be validated?

  • Synthesis : While direct synthesis protocols for this compound are not explicitly detailed in the evidence, analogous nitrosoamine synthesis methods involve nitrosation of secondary amines using nitrous acid or sodium nitrite under acidic conditions . For example, 3-(butylnitrosoamino)-1-propanol (a related compound) is synthesized via nitrosation of butyl-(3-hydroxypropyl)amine . Adapting this method, researchers could substitute the alcohol group with an aldehyde moiety.
  • Purity Validation : Use HPLC-MS/MS with a C18 column and methanol/water gradient (e.g., 50:50 to 90:10) for separation, coupled with internal standards like deuterated analogs for quantification . Confirm structural integrity via NMR (¹H/¹³C) and FT-IR spectroscopy to detect aldehyde (C=O stretch ~1720 cm⁻¹) and nitroso (N–N=O ~1450 cm⁻¹) functional groups .

Q. How should researchers characterize the stability of 3-(butylnitrosoamino)propanal under varying storage conditions?

  • Methodology : Conduct accelerated stability studies under controlled temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels. Monitor degradation via HPLC-MS/MS, focusing on byproducts like nitric oxide (NO) derivatives, which are indicative of nitroso compound decomposition .
  • Key Findings : Nitrosamines are thermally labile; decomposition above 60°C releases NOx fumes . Store the compound in amber vials under inert gas (N₂/Ar) at –20°C to minimize photolytic and oxidative degradation.

Advanced Research Questions

Q. What experimental designs are optimal for assessing the mutagenic potential of 3-(butylnitrosoamino)propanal?

  • Ames Test Protocol : Use Salmonella typhimurium strains TA98 and TA100 with/without metabolic activation (S9 liver homogenate). Prepare doses from 0.1–100 µg/plate and measure revertant colonies. A 2-fold increase over baseline indicates mutagenicity .
  • Data Interpretation : Evidence reports mutation activity at 100 µg/plate in S. typhimurium assays for structurally similar nitrosamines. Dose-response curves should be analyzed for statistical significance (e.g., ANOVA, p < 0.05) .

Q. How can conflicting data on the oxidative stability of 3-(butylnitrosoamino)propanal in biological matrices be resolved?

  • Analytical Strategy : Use isotopically labeled internal standards (e.g., ¹³C/¹⁵N analogs) to correct for matrix effects in urine or serum samples . Optimize solid-phase extraction (SPE) protocols with Oasis HLB cartridges and elute with acetonitrile/ethyl acetate (70:30) to recover >85% of the analyte .
  • Conflict Resolution : Discrepancies may arise from pH-dependent degradation. Perform stability tests at physiological pH (7.4) and acidic conditions (pH 2–3) to identify optimal storage buffers .

Q. What are the methodological considerations for quantifying 3-(butylnitrosoamino)propanal in environmental samples?

  • Sample Preparation : Extract water or soil samples via liquid-liquid extraction (LLE) with dichloromethane. Concentrate extracts under reduced pressure and reconstitute in methanol for analysis .
  • Instrumentation : Employ HPLC-MS/MS with electrospray ionization (ESI) in positive ion mode. Monitor transitions such as m/z 160 → 143 (characteristic of nitrosoamine fragmentation) . Calibrate with a 5-point curve (1–100 ng/mL) and report limits of detection (LOD < 0.5 ng/mL) .

Data Contradictions and Mitigation

  • Toxicity vs. Analytical Recovery : reports moderate oral toxicity (LD₅₀: 1500 mg/kg in rats) but does not specify bioaccumulation factors. If environmental studies show low recovery, validate extraction efficiency using spike-and-recovery experiments (80–120% acceptable range) .
  • Mutagenicity Mechanisms : While nitrosamines are generally carcinogenic, absence of tumorigenic data for this compound requires confirmation via in vivo models (e.g., rodent bioassays) .

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